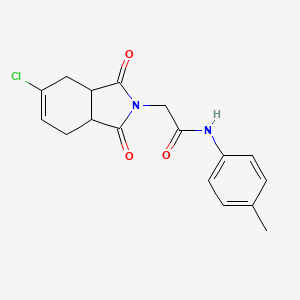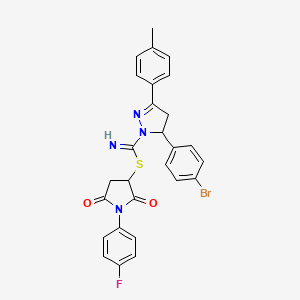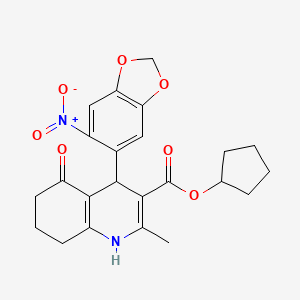![molecular formula C22H12N2O9 B5102967 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5102967.png)
5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a nitrophenoxy group, an isoindole core, and a benzene dicarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a nitrophenol with the isoindole intermediate.
Formation of the Benzene Dicarboxylic Acid Moiety: This can be done through a Friedel-Crafts acylation reaction followed by oxidation to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of polymers and advanced materials.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Catalysis: Employed as a ligand in metal-organic frameworks for catalytic applications.
Analytical Chemistry: Utilized in the development of sensors and detection methods for various analytes.
Wirkmechanismus
The mechanism of action of 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID: Similar structure but with a different position of the nitro group.
5-(4-CARBOXY-2-NITROPHENOXY)ISOPHTHALIC ACID: Similar core structure with variations in functional groups.
Uniqueness
5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
5-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O9/c25-19-17-6-5-16(33-15-3-1-13(2-4-15)24(31)32)10-18(17)20(26)23(19)14-8-11(21(27)28)7-12(9-14)22(29)30/h1-10H,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHCOUZCILFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5102887.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B5102923.png)
![1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)

![2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate](/img/structure/B5102951.png)

![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![2-{[1-(3-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(2-NAPHTHYL)ACETAMIDE](/img/structure/B5102975.png)



![2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one](/img/structure/B5103003.png)
